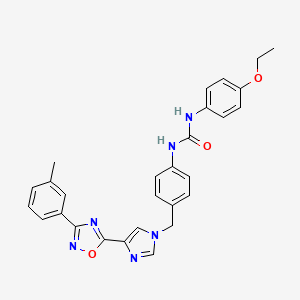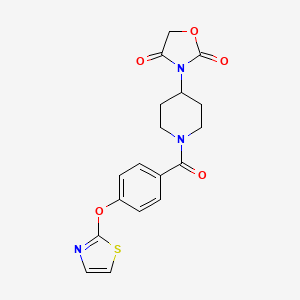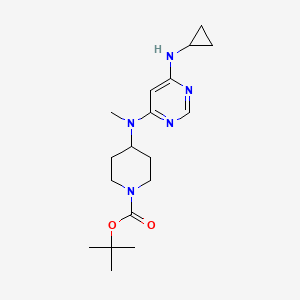
1-(4-ethoxyphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-ethoxyphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C28H26N6O3 and its molecular weight is 494.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1. Synthesis Processes and Chemical Reactions The compound 1-(4-ethoxyphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is involved in complex synthesis processes. For instance, compounds with similar structures are formed through reactions like Biginelli reaction, condensation with semicarbazide hydrochloride, and further reactions to create amino oxadiazolyl pyrimidinone, which is then condensed with different aromatic aldehydes (George et al., 2010). Similarly, novel derivatives are prepared through condensation of phenyl phosphordichloridates with urea derivatives, followed by various complex reactions (Rani et al., 2014).
2. Structural and Physicochemical Properties The compound's structural and physicochemical properties are of interest in various studies. For instance, the crystal structure of related compounds is determined to understand the spatial arrangements and molecular interactions (Li et al., 2015). This understanding is crucial in predicting the behavior of such compounds in different environments and their interactions with other molecules.
Biological and Pharmaceutical Applications
1. Anticancer and Antidiabetic Properties Compounds with similar structures show potential in biological applications such as anticancer and antidiabetic activities. For example, certain derivatives are tested for their anticancer activity against various human cancer cell lines (Yakantham et al., 2019), and others are evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).
2. Enzyme Inhibition and Reactive Properties The compounds are also studied for their enzyme inhibition properties and reactive characteristics. For instance, certain urea derivatives, including similar compounds, are subjected to enzyme inhibition assays, showing varying degrees of inhibition against enzymes like urease, β-glucuronidase, and phosphodiesterase. Some of these compounds also display in vitro anticancer activity (Mustafa et al., 2014). Moreover, new imidazole derivatives are synthesized and their reactivity is studied using spectroscopic and computational approaches, providing insights into their interaction potentials and reactive sites (Hossain et al., 2018).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-3-36-24-13-11-23(12-14-24)31-28(35)30-22-9-7-20(8-10-22)16-34-17-25(29-18-34)27-32-26(33-37-27)21-6-4-5-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZNZZSSLSRCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2535062.png)




![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2535076.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)